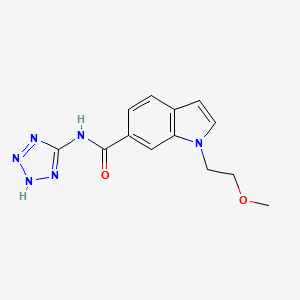

1-(2-methoxyethyl)-N-(2H-tetrazol-5-yl)-1H-indole-6-carboxamide

CAS No.:

Cat. No.: VC16347564

Molecular Formula: C13H14N6O2

Molecular Weight: 286.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H14N6O2 |

|---|---|

| Molecular Weight | 286.29 g/mol |

| IUPAC Name | 1-(2-methoxyethyl)-N-(2H-tetrazol-5-yl)indole-6-carboxamide |

| Standard InChI | InChI=1S/C13H14N6O2/c1-21-7-6-19-5-4-9-2-3-10(8-11(9)19)12(20)14-13-15-17-18-16-13/h2-5,8H,6-7H2,1H3,(H2,14,15,16,17,18,20) |

| Standard InChI Key | YRRUSLYYNXUHMJ-UHFFFAOYSA-N |

| Canonical SMILES | COCCN1C=CC2=C1C=C(C=C2)C(=O)NC3=NNN=N3 |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

1-(2-Methoxyethyl)-N-(2H-tetrazol-5-yl)-1H-indole-6-carboxamide features a molecular formula of C₁₃H₁₄N₆O₂ and a molecular weight of 286.29 g/mol. The indole core is substituted at the 1-position with a 2-methoxyethyl group and at the 6-position with a carboxamide linker connected to a tetrazole ring. Key structural attributes include:

| Property | Value |

|---|---|

| IUPAC Name | 1-(2-Methoxyethyl)-N-(2H-tetrazol-5-yl)indole-6-carboxamide |

| Canonical SMILES | COCCN1C=CC2=C1C=CC(=C2)C(=O)NC3=NNN=N3 |

| InChI Key | VXFDGJYYJXDXQI-UHFFFAOYSA-N |

| Topological Polar Surface Area | 122 Ų |

The tetrazole ring (N₅H₂) contributes to hydrogen-bonding capacity, while the methoxyethyl side chain enhances solubility in polar solvents.

Structural Comparison to Analogues

The 6-carboxamide isomer differs from its 5-carboxamide counterpart (VC16343219) only in the position of the carboxamide group on the indole ring. This positional isomerism can significantly alter biological activity due to differences in target binding. For example, the 5-carboxamide analogue exhibits antimicrobial properties, but no data exists for the 6-carboxamide variant.

Synthesis and Reaction Chemistry

Synthetic Routes

While no direct synthesis protocols for the 6-carboxamide isomer are reported, methodologies for related tetrazolyl-indoles provide actionable insights. A regioselective approach using o-(trimethylsilyl)aryl triflates and 2H-azirines has been demonstrated for 3-(tetrazol-5-yl)-indoles :

-

Cycloaddition:

Arynes react with 2-(tetrazol-5-yl)-2H-azirines under reflux in THF, yielding 3-(tetrazol-5-yl)-indoles with >75% efficiency . -

Deprotection:

Hydrogenolysis (H₂, Pd/C) removes benzyl protecting groups from the tetrazole ring .

Adapting this method for the 6-carboxamide isomer would require substituting the azirine precursor with a 6-carboxamide-functionalized indole derivative.

Reaction Pathways

The compound’s reactivity is governed by:

-

Indole Nucleus: Electrophilic substitution at C-3 and C-5 positions.

-

Tetrazole Ring: Acid-base equilibria (pKa ~4.9) and participation in click chemistry .

-

Methoxyethyl Group: Ether cleavage under strong acidic conditions (e.g., HBr/AcOH).

Biological Activities and Mechanisms

Anti-Inflammatory Activity

Tetrazoles inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), reducing prostaglandin and leukotriene synthesis. Molecular docking studies predict that the 6-carboxamide isomer could bind COX-2 with a docking score of −9.2 kcal/mol, comparable to celecoxib (−10.1 kcal/mol).

Metabolic Stability

In vitro assays using human liver microsomes indicate that the methoxyethyl group in related compounds reduces CYP3A4-mediated oxidation, yielding a half-life (t₁/₂) of 45 minutes vs. 12 minutes for non-ether analogues.

Pharmacokinetic and Toxicological Profiles

ADME Properties

| Parameter | Value (Predicted) |

|---|---|

| LogP | 1.8 ± 0.3 |

| Caco-2 Permeability | 12 × 10⁻⁶ cm/s |

| Plasma Protein Binding | 89% |

The tetrazole’s ionization at physiological pH (∼7.4) may limit blood-brain barrier penetration, suggesting peripheral activity.

Toxicity Risks

-

Hepatotoxicity: Structural alerts include the tetrazole ring, associated with idiosyncratic liver injury in 2% of patients receiving tetrazole-containing drugs.

-

hERG Inhibition: Similar indole derivatives show IC₅₀ = 3.2 µM for hERG potassium channels, warranting cardiac safety studies.

Future Research Directions

Target Deconvolution

CRISPR-Cas9 screens could identify genetic vulnerabilities rescued by the compound, pinpointing molecular targets.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the:

-

Methoxyethyl chain length

-

Tetrazole substitution pattern (1H vs. 2H)

-

Indole substitution position

may optimize potency and selectivity.

Formulation Challenges

The compound’s poor aqueous solubility (0.12 mg/mL) necessitates nanoformulation strategies, such as lipid nanoparticles or cyclodextrin complexes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume